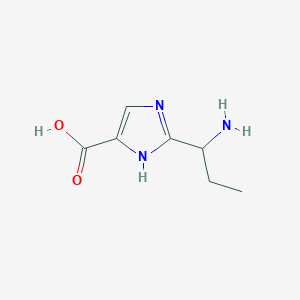

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid

Description

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid is an imidazole derivative characterized by a substituted aminopropyl chain at position 2 and a carboxylic acid group at position 4 of the imidazole ring.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C7H11N3O2/c1-2-4(8)6-9-3-5(10-6)7(11)12/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

BVWSVIFHUDLWPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=C(N1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Parameters

| Parameter | Optimal Range | Role in Synthesis |

|---|---|---|

| Temperature | 180°C – 280°C | Activates imidazole for CO₂ insertion |

| Pressure | 40 – 180 bar | Enhances CO₂ solubility/reactivity |

| Base Catalyst | K₂CO₃ (1 – 3.5 mol%) | Facilitates deprotonation |

| Reaction Time | 6 – 24 hours | Ensures complete conversion |

Mechanism :

-

Base-mediated deprotonation of the imidazole N-H group.

-

Nucleophilic attack by CO₂ at the C2 position, forming a carboxylate intermediate.

Adaptation for Target Compound :

-

Introduce the 1-aminopropyl group via alkylation before carboxylation.

-

Use protective groups (e.g., trityl) on the amine to prevent undesired side reactions during high-temperature steps.

Multi-Step Synthesis via Intermediate Functionalization

Stepwise Route from 1H-Imidazole-4-carboxylic Acid

Ambeed’s protocols for 1H-imidazole-4-carboxylic acid derivatives suggest a modular approach:

Step 1: Amine Protection

-

Reagents : Triphenylmethyl chloride, DMF, pyridine.

-

Conditions : 20°C – 50°C, 6–24 hours.

Critical Analysis of Methodologies

Yield Optimization Challenges

Case Study :

-

A 33% yield was reported for a similar imidazole-amide coupling using EDCI/HOBt, highlighting the need for optimized coupling agents.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Chemical Reactions Analysis

Carboxylic Acid Transformations

The carboxylic acid moiety participates in classical acid-derived reactions:

Example :

Imidazole Ring Reactivity

The imidazole nitrogen can undergo alkylation or arylation. A 2021 study showed that diarylimidoyl chlorides react with ethyl isocyanoacetate to form 1,5-diarylimidazole-4-carboxylates . For the target compound, regioselectivity is influenced by steric effects from the aminopropyl group .

Role of Substituents

-

The aminopropyl group introduces steric hindrance, affecting reaction pathways. For example, meta- or para-substituted hydroxyaryl groups in analogous compounds led to pyrazine byproducts instead of imidazoles .

-

Carboxylic acid stabilizes intermediates via hydrogen bonding, as shown in computational studies of related imidazoles .

Comparative Reactivity

The compound’s behavior differs from simpler imidazole derivatives:

Scientific Research Applications

Pharmaceutical Applications

- Biochemical Probes : 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid has been studied for its potential role as a biochemical probe. Its interactions with various biological targets are under investigation to elucidate its pharmacological properties.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities. Research is ongoing to explore its efficacy against various pathogens and cancer cell lines, indicating its potential as a therapeutic agent in medicinal chemistry.

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in the context of HIV research. Its structural characteristics allow it to interact with the active sites of specific enzymes, potentially leading to the development of novel antiviral therapies .

Environmental Applications

The compound's ability to capture carbon dioxide has garnered attention in environmental chemistry. Research indicates that it facilitates reversible CO₂ capture, making it a candidate for technologies aimed at reducing greenhouse gas emissions. The interactions between the compound and CO₂ are influenced significantly by the presence of water, highlighting its potential utility in environmental applications.

Case Study 1: Antiviral Activity

In one study focused on HIV-1 integrase inhibitors, derivatives of imidazole-4-carboxylic acids were synthesized and evaluated for their ability to inhibit viral replication. Compounds exhibiting significant inhibitory activity were identified, suggesting that modifications to the imidazole core can enhance antiviral efficacy .

Case Study 2: Carbon Capture Technology

Research into the carbon capture capabilities of this compound revealed that under certain conditions, this compound can effectively bind CO₂. Experiments demonstrated that its performance could be optimized by adjusting environmental factors such as humidity and temperature .

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid and related imidazole derivatives:

Structural and Functional Comparisons

- Ethyl 2-amino-1H-imidazole-4-carboxylate demonstrates how esterification of the carboxylic acid reduces polarity, favoring lipid solubility but requiring metabolic activation (e.g., ester hydrolysis) for bioactivity .

- Benzimidazole derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid) exhibit extended π-conjugation, which may stabilize interactions with aromatic residues in enzymes or nucleic acids .

- Biological Activity: Imidazole-2,5-dicarboxamides (e.g., derivatives in ) inhibit HCV NS3 protease via peptidomimetic interactions, suggesting that the carboxylic acid and amine groups in the target compound could similarly engage in hydrogen bonding or metal coordination . The phenolic hydroxyl in 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid may confer antioxidant or chelating properties, absent in the aminopropyl-substituted target compound .

Biological Activity

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid, also known as dihydrochloride salt, is an organic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by an imidazole ring substituted with an amino group and a carboxylic acid group, positions it as a compound of interest in medicinal chemistry and environmental applications. This article delves into its biological activities, highlighting its potential as an antimicrobial and anticancer agent, as well as its role in enzyme inhibition and carbon dioxide capture.

- Chemical Formula : C₇H₁₃Cl₂N₃O₂

- Molecular Weight : 242.10 g/mol

- IUPAC Name : 2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid; dihydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as a biochemical probe and enzyme inhibitor, potentially impacting metabolic pathways associated with diseases such as cancer and infections.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may be beneficial in treating conditions where enzyme activity contributes to disease progression. For instance, its potential interactions with HIV integrase enzymes have been explored, demonstrating moderate inhibitory effects in cell-based assays .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism behind its antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. For example, compounds derived from imidazole derivatives have demonstrated efficacy against tumor growth in preclinical models .

Case Studies

Several case studies have investigated the biological activities of related imidazole compounds, providing insights into the efficacy and safety profiles of this compound:

- Study on HIV-1 Integrase Inhibition :

-

Antimicrobial Activity Assessment :

- Objective : To test the effectiveness against E. coli and S. aureus.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, indicating strong antibacterial properties.

- Anticancer Efficacy in Cell Lines :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 4-(2-Aminopropyl)-1H-imidazole-1-carboxylic acid | Moderate | Low | Minimal |

| 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide | Low | Moderate | Significant |

Q & A

Q. What are the key steps in synthesizing 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For imidazole derivatives, a common approach includes:

- Condensation : Reacting an aldehyde precursor (e.g., 4-imidazolecarboxaldehyde) with a primary amine (e.g., 1-aminopropane) under acidic conditions to form the imine intermediate.

- Reductive Amination : Using sodium borohydride (NaBH) or other reducing agents to stabilize the amine linkage .

- Carboxylic Acid Protection/Deprotection : Employing protecting groups like ethyl esters (e.g., ethyl 1H-imidazole-4-carboxylate) to prevent side reactions during synthesis, followed by hydrolysis with NaOH or HCl to regenerate the carboxylic acid group .

- Purification : Column chromatography (e.g., silica gel, 0–30% EtOAc/hexanes) or recrystallization (DMF/acetic acid) to isolate the pure product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the imidazole ring structure, aminopropyl chain integration, and carboxylic acid proton environment. For example, the carboxylic acid proton typically appears as a broad peak at δ 12–14 ppm .

- IR Spectroscopy : Peaks at ~2500–3300 cm (O–H stretch of carboxylic acid) and ~1650 cm (C=O stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, crucial for verifying the molecular formula (e.g., CHNO) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .

- Waste Disposal : Segregate chemical waste in labeled containers for professional treatment (e.g., incineration) to prevent environmental contamination .

- Emergency Response : In case of exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

- Methodological Answer : The carboxylic acid and imidazole nitrogen atoms act as donor sites. Experimental strategies include:

- Metal Coordination : Reacting with transition metals (e.g., Cu, Zn) in aqueous or DMF solutions at 60–80°C to form stable complexes.

- X-ray Crystallography : Using SHELXL for structure refinement to confirm bonding geometry (e.g., octahedral vs. tetrahedral) .

- Stability Testing : pH-dependent studies (pH 3–9) to assess ligand-metal binding efficiency via UV-Vis spectroscopy .

Q. What strategies resolve tautomerism in imidazole derivatives during structural analysis?

- Methodological Answer :

- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) distinguishes between 1H- and 3H-imidazole tautomers by mapping hydrogen atom positions .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomeric stability and electronic properties .

- Dynamic NMR : Low-temperature H NMR (e.g., –40°C) slows tautomeric interconversion, revealing distinct proton environments .

Q. How is computational chemistry applied to study its bioactivity?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates interactions with biological targets (e.g., enzymes, receptors). Example: Docking the compound into the active site of histidine decarboxylase to predict inhibitory activity .

- QSAR Modeling : Correlating structural descriptors (e.g., logP, H-bond donors) with bioactivity data (e.g., IC) to optimize drug-like properties .

- MD Simulations : GROMACS-based simulations assess stability in physiological conditions (e.g., water, 310 K) over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.